molecular formula C7H6BrNO3S B1382842 2-Bromo-4-formylbenzene-1-sulfonamide CAS No. 1289006-46-7

2-Bromo-4-formylbenzene-1-sulfonamide

Cat. No. B1382842
M. Wt: 264.1 g/mol
InChI Key: LIEIYEFKUZXKKM-UHFFFAOYSA-N
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Description

2-Bromo-4-formylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 1289006-46-7. It has a molecular weight of 264.1 and is typically stored at room temperature. The compound is usually in powder form .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4-formylbenzene-1-sulfonamide is C7H6BrNO3S . The InChI Code and InChI Key, which provide specific details about its molecular structure, are typically provided by the manufacturer .


Physical And Chemical Properties Analysis

2-Bromo-4-formylbenzene-1-sulfonamide is a powder at room temperature . More specific physical and chemical properties such as density, melting point, boiling point, and solubility would typically be provided by the manufacturer .

Scientific Research Applications

Synthesis and Derivatives

Sulfonamide-derived compounds, including those related to 2-Bromo-4-formylbenzene-1-sulfonamide, have been synthesized and characterized for various applications. For instance, Chohan and Shad (2011) synthesized new ligands derived from sulfonamide and their transition metal complexes, which were evaluated for antibacterial, antifungal, and cytotoxic activity, demonstrating moderate to significant activity against various strains (Chohan & Shad, 2011). This indicates the potential of sulfonamide derivatives, like 2-Bromo-4-formylbenzene-1-sulfonamide, in developing new antimicrobial agents.

Analytical Applications

Sulfonamides have been employed in analytical chemistry for the detection and determination of environmental contaminants. Zhou and Fang (2015) developed a method for determining sulfonamides in water samples using micro-solid phase extraction combined with high-performance liquid chromatography, showcasing the role of sulfonamide compounds in environmental monitoring (Zhou & Fang, 2015).

Organic Synthesis

Sulfonamide compounds are also utilized in organic synthesis. Ghorbani‐Vaghei and Akbari-Dadamahaleh (2009) used Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as an efficient reagent for the synthesis of quinolines, demonstrating the versatility of sulfonamide derivatives in facilitating organic reactions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Mechanistic Studies

Research into the mechanisms of reactions involving sulfonamide derivatives provides insights into their chemical behavior. Fan et al. (2007) investigated the formation of 5-amino-2-formylbenzene sulfonic acid during the reduction of dinitrostilbene-2,2′-disulfonic acid, shedding light on the reaction pathways and environmental implications of sulfonamide transformations (Fan et al., 2007).

properties

IUPAC Name

2-bromo-4-formylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-4H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEIYEFKUZXKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-formylbenzene-1-sulfonamide

CAS RN

1289006-46-7
Record name 2-bromo-4-formylbenzene-1-sulfonamide
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